

# "2-(Benzenesulfonyl)acetamide" CAS number and identifiers

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## Compound of Interest

Compound Name: 2-(Benzenesulfonyl)acetamide

Cat. No.: B182974

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## In-Depth Technical Guide: 2-(Benzenesulfonyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-(Benzenesulfonyl)acetamide**, a molecule of interest in medicinal chemistry. The document details its chemical identifiers, physical properties, and a potential synthetic route. Due to the limited publicly available data specifically for **2-(Benzenesulfonyl)acetamide**, this guide also draws upon established chemical principles and data from closely related analogs to provide a thorough understanding of the compound.

### Chemical Identifiers and Properties

**2-(Benzenesulfonyl)acetamide**, also known as 2-(phenylsulfonyl)ethanamide, is a sulfonamide derivative with potential applications in chemical synthesis and drug discovery.

Table 1: Chemical Identifiers for **2-(Benzenesulfonyl)acetamide**

Identifier	Value
CAS Number	35008-50-5
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> S
IUPAC Name	2-(phenylsulfonyl)acetamide
Synonyms	2-(Benzenesulfonyl)ethanamide

Table 2: Physicochemical Properties of **2-(Benzenesulfonyl)acetamide**

Property	Value	Source
Molecular Weight	199.23 g/mol	Calculated
Appearance	Solid (predicted)	Inferred
Solubility	Soluble in organic solvents (predicted)	Inferred

## Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2-(Benzenesulfonyl)acetamide** is not readily available in the public domain, a plausible and efficient synthetic route can be proposed based on the well-established chemistry of related compounds. The synthesis can be envisioned as a two-step process starting from sodium benzenesulfinate and chloroacetonitrile to form the key intermediate, benzenesulfonylacetonitrile, followed by its hydrolysis to the target acetamide.

## Experimental Protocol: Synthesis of Benzenesulfonylacetonitrile (Intermediate)

This protocol is adapted from the synthesis of a precursor for 2-Benzenesulphonyl-acetamidine.

Materials:

- Sodium benzenesulfinate

- Chloroacetonitrile
- Dimethylformamide (DMF)
- Ethyl acetate
- Deionized water
- Brine solution

Procedure:

- In a reaction vessel, dissolve sodium benzenesulfinate (1.0 eq) in DMF.
- Slowly add chloroacetonitrile (1.1 eq) to the solution dropwise.
- Heat the reaction mixture to 60°C and stir for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzenesulfonylacetonitrile.

## Experimental Protocol: Hydrolysis of Benzenesulfonylacetonitrile to 2-(Benzenesulfonyl)acetamide

The hydrolysis of nitriles to amides is a standard organic transformation. Both acidic and basic conditions can be employed.

### Option A: Acid-Catalyzed Hydrolysis

- Dissolve benzenesulfonylacetoneitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
- Heat the reaction mixture under reflux.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield **2-(Benzenesulfonyl)acetamide**.
- Purify the crude product by recrystallization or column chromatography.

#### Option B: Base-Promoted Hydrolysis

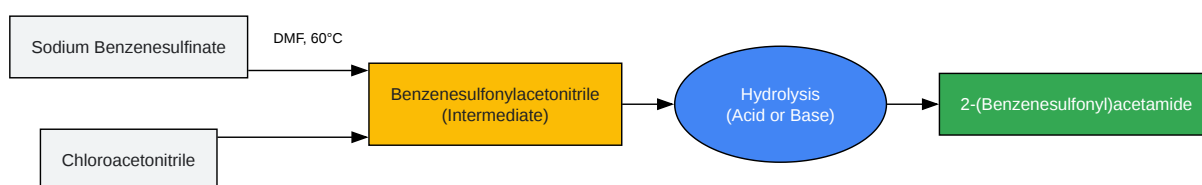
- Dissolve benzenesulfonylacetoneitrile in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
- Heat the reaction mixture.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute hydrochloric acid).
- Extract the product with an organic solvent.
- Wash, dry, and concentrate the organic layer.
- Purify the product as described in Option A.

## Potential Biological Significance

While no specific biological activity or signaling pathway has been definitively associated with **2-(Benzenesulfonyl)acetamide** in the available literature, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents. Derivatives of benzenesulfonamide have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Therefore, **2-(Benzenesulfonyl)acetamide** represents a valuable starting point for the synthesis of novel drug candidates.

## Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **2-(Benzenesulfonyl)acetamide**.



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Caption: Proposed two-step synthesis of **2-(Benzenesulfonyl)acetamide**.

## Conclusion

**2-(Benzenesulfonyl)acetamide** is a chemical compound with established identifiers and predictable properties. While specific experimental data is sparse, its synthesis is achievable through established chemical transformations. The presence of the benzenesulfonamide moiety suggests that this compound and its future derivatives could be of significant interest to researchers in the field of drug discovery and development. Further investigation into the biological activities of **2-(Benzenesulfonyl)acetamide** is warranted to explore its therapeutic potential.

- To cite this document: BenchChem. ["2-(Benzenesulfonyl)acetamide" CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b182974#2-benzenesulfonyl-acetamide-cas-number-and-identifiers>]

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